molecular formula C14H17N5O2 B235025 N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide

N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide

Katalognummer B235025
Molekulargewicht: 287.32 g/mol
InChI-Schlüssel: IZGQNVLQLXNWGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide, also known as ATB-346, is a novel compound that has been synthesized for its potential use as an anti-inflammatory drug. This compound has gained significant attention due to its ability to selectively target the inflammation-causing enzyme cyclooxygenase-2 (COX-2) while sparing the beneficial enzyme COX-1.

Wirkmechanismus

N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide selectively targets COX-2, which is the enzyme responsible for the production of inflammatory prostaglandins. By inhibiting COX-2, N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide reduces inflammation and pain without affecting the production of beneficial prostaglandins produced by COX-1. This selective inhibition of COX-2 is achieved by a unique mechanism of action that involves the release of hydrogen sulfide (H2S) from N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide, which then selectively binds to COX-2.
Biochemical and Physiological Effects:
N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide has been shown to have potent anti-inflammatory and analgesic effects in various animal models of inflammation. Moreover, N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide has been shown to have a lower risk of causing gastrointestinal ulcers and bleeding compared to traditional NSAIDs. This is due to its selective inhibition of COX-2, which spares the beneficial effects of COX-1 on the gastrointestinal tract.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide has several advantages for lab experiments. It is a highly selective COX-2 inhibitor that has been shown to have potent anti-inflammatory and analgesic effects. Moreover, N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide has a lower risk of causing gastrointestinal ulcers and bleeding compared to traditional NSAIDs. However, there are some limitations to using N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide in lab experiments. It is a relatively new compound that has not been extensively studied in humans, and its long-term safety and efficacy are not yet known.

Zukünftige Richtungen

There are several future directions for the research and development of N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide. One potential direction is the further study of its mechanism of action, specifically the role of H2S in its selective inhibition of COX-2. Additionally, further preclinical and clinical studies are needed to fully evaluate the safety and efficacy of N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide in humans. Moreover, N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide could potentially be used in combination with other anti-inflammatory drugs to enhance its therapeutic effects. Finally, the development of novel drug delivery systems for N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide could potentially improve its bioavailability and therapeutic efficacy.

Synthesemethoden

N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide is synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the condensation of 4-propoxybenzoyl chloride with 2-allyl-2H-tetrazol-5-amine to form the intermediate N-(4-propoxybenzoyl)-2-allyl-2H-tetrazol-5-amine. This intermediate is then converted to the final product N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide by reacting it with sodium hydride and 4-bromo-2-fluoroaniline.

Wissenschaftliche Forschungsanwendungen

N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide has been extensively studied for its potential use as an anti-inflammatory drug. In preclinical studies, N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide has been shown to be effective in reducing inflammation and pain in various animal models of inflammation. Moreover, N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide has been shown to have a lower risk of causing gastrointestinal ulcers and bleeding compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2.

Eigenschaften

Produktname

N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide

Molekularformel

C14H17N5O2

Molekulargewicht

287.32 g/mol

IUPAC-Name

N-(2-prop-2-enyltetrazol-5-yl)-4-propoxybenzamide

InChI

InChI=1S/C14H17N5O2/c1-3-9-19-17-14(16-18-19)15-13(20)11-5-7-12(8-6-11)21-10-4-2/h3,5-8H,1,4,9-10H2,2H3,(H,15,17,20)

InChI-Schlüssel

IZGQNVLQLXNWGQ-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)CC=C

Kanonische SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)CC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.